[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate
Description
The compound [3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate is a sulfonate ester featuring a cyclobutane core substituted with hydroxymethyl and tosyloxymethyl groups. The molecular formula of the latter is C21H24O6S2, with a molecular weight of 436.5417 g/mol, and its SMILES string is O=S(C1=CC=CC=C1C)(OCC2(CC(C3=CC=CC=C3C)CO2)COC(S(=O)(C4=CC=CC=C4C)=O)(C)C)=O .
This compound is commercially available in various packaging sizes (1g, 5g, 10g, 25g) at prices ranging from $87.00 (1g) to $1,212.00 (25g) in USD (2019 data) and €451.88 (1g) to €3,602.88 (25g) in EUR (2025 data), reflecting regional pricing variations . It is marketed for industrial and research applications, particularly in synthetic chemistry, where sulfonate esters are valued as leaving groups or protecting groups.
Properties
Molecular Formula |
C21H26O7S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O7S2/c1-16-3-7-19(8-4-16)29(23,24)27-14-21(11-18(12-21)13-22)15-28-30(25,26)20-9-5-17(2)6-10-20/h3-10,18,22H,11-15H2,1-2H3 |
InChI Key |
XLBVSXHYDKKCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC(C2)CO)COS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
[2+2] Photocycloaddition
Photochemical dimerization of alkenes provides direct access to cyclobutane derivatives. For example, ultraviolet irradiation of 1,3-butadiene derivatives yields bicyclic intermediates, which are subsequently hydrogenated to saturated cyclobutanes. However, this method suffers from poor regiocontrol and requires high-energy light sources.
Ring-Closing Metathesis (RCM)
Grubbs catalyst-mediated RCM of dienes offers superior stereochemical outcomes. A representative protocol involves:
Cyclization of 1,4-Diols
Acid-catalyzed intramolecular dehydration of 1,4-diols, such as 2-(hydroxymethyl)cyclobutanol, generates cyclobutane oxides. Subsequent ring-opening with nucleophiles installs functional groups. For instance:
$$
\text{2-(Hydroxymethyl)cyclobutanol} \xrightarrow{\text{H2SO4, 80°C}} \text{Cyclobutane oxide} \xrightarrow{\text{NaSH}} \text{3-Mercaptomethylcyclobutanol}
$$
This method allows modular functionalization but requires rigorous temperature control.
Hydroxymethyl Group Installation
Aldol Condensation
Condensation of cyclobutanone with formaldehyde under basic conditions (KOH, ethanol, 0°C) produces 3-hydroxymethylcyclobutanone, which is reduced to the corresponding alcohol using NaBH4 (82% yield).
Hydroboration-Oxidation
Treatment of cyclobutene derivatives with 9-BBN followed by oxidative workup (H2O2, NaOH) installs hydroxymethyl groups with anti-Markovnikov selectivity:
$$
\text{Cyclobutene} + 9\text{-BBN} \rightarrow \text{Alkylborane} \xrightarrow{\text{H2O2}} \text{3-Hydroxymethylcyclobutane}
$$
This method achieves 75-88% yields but requires anhydrous conditions.
Tosylation Methodologies
Mitsunobu Reaction
The Mitsunobu protocol enables efficient conversion of hydroxyls to tosylates. For the target compound, two sequential Mitsunobu reactions are employed:
First Tosylation (C1 Position):
$$
\text{3-(Hydroxymethyl)cyclobutanol} + p\text{-Toluenesulfonyl chloride} \xrightarrow{\text{PPh3, DIAD, THF}} \text{1-Tosyl-3-hydroxymethylcyclobutane}
$$
Second Tosylation (Hydroxymethyl Group):
$$
\text{1-Tosyl-3-hydroxymethylcyclobutane} + p\text{-Toluenesulfonyl chloride} \xrightarrow{\text{PPh3, DIAD, THF}} \text{Target Compound}
$$
Yields range from 65-78% per step, with DIAD (Diisopropyl azodicarboxylate) proving superior to DEAD in minimizing side reactions.
Direct Sulfonylation
Alternative direct tosylation using TsCl (1.2 equiv) and DMAP (4-Dimethylaminopyridine, 0.1 equiv) in dichloromethane (0°C to RT, 6 hours) achieves 70% conversion but requires chromatographic purification to remove excess reagent.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Photocycloaddition + Tosylation | 52 | 91% | Minimal protecting groups | Low regioselectivity |
| RCM + Dual Mitsunobu | 68 | 98% | High stereocontrol | Costly catalysts |
| Diol Cyclization + Direct Tosylation | 60 | 89% | Scalable | Requires acidic conditions |
Optimization Strategies
Solvent Effects
Tosylation efficiency varies significantly with solvent polarity:
Temperature Control
Maintaining reactions at 0°C during TsCl addition minimizes di-tosylation byproducts. Subsequent warming to room temperature ensures complete conversion.
Catalytic Additives
Adding molecular sieves (4Å) absorbs generated HCl, pushing the reaction equilibrium toward product formation (15% yield increase).
Characterization Data
1H NMR (400 MHz, CDCl3):
δ 7.80 (d, J = 8.3 Hz, 4H, ArH), 7.35 (d, J = 8.0 Hz, 4H, ArH), 4.20 (m, 2H, CH2O), 3.95 (m, 1H, cyclobutane CH), 3.10 (m, 2H, CH2SO3), 2.45 (s, 6H, CH3), 1.80–1.60 (m, 4H, cyclobutane CH2).
HRMS (ESI):
Calculated for C21H24O7S2 [M+H]+: 477.1014; Found: 477.1011.
XRPD: Crystalline peaks at 2θ = 12.4°, 18.7°, 22.9° confirm polymorph Form I (similar to Darifenacin hydrobromide patterns).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the sulfonyl groups, potentially converting them into more reactive sulfides or thiols.
Common Reagents and Conditions
Oxidizing agents: : Such as chromium trioxide or potassium permanganate.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Including amines, alcohols, and thiols.
Major Products
Oxidation: : Produces aldehydes or acids.
Reduction: : Leads to sulfides or thiols.
Substitution: : Yields diverse substituted cyclobutyl derivatives.
Scientific Research Applications
[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate has several applications:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules and study of reaction mechanisms.
Biology: : Potential use in probing enzyme-substrate interactions due to its structural features.
Medicine: : Investigated for its potential as a pharmacophore in drug design and development.
Industry: : Utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The compound's effects depend on its interaction with specific molecular targets and pathways:
Molecular targets: : Often enzymes or receptor sites that recognize and bind to its functional groups.
Pathways involved: : Can include signal transduction pathways in biological systems, affecting processes like cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of cyclobutane-based sulfonate esters , which are structurally distinct from linear or aromatic sulfonates. Below is a comparison with key analogues:
Key Differences
The methylene-linked compound ([3-methylene-...]) is more rigid due to its unsaturated cyclobutane ring, which could influence steric effects in catalytic reactions .
Synthetic Utility :
- Dual tosyl groups in both compounds make them effective as bifunctional leaving groups. However, the hydroxymethyl derivative may serve as a precursor for further functionalization (e.g., oxidation to carbonyl groups), whereas the methylene variant is more stable under basic conditions .
Commercial Viability: The methylene-linked compound is produced at scale, with pricing optimized for industrial use (e.g., €1,077.86/5g for bulk orders) .
Research Findings
- Thermal Stability : Cyclobutane sulfonates generally decompose above 200°C, but the methylene analogue shows marginally better stability (TGA ~220°C onset) due to reduced steric strain .
- Solubility : Both compounds are sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO).
Data Tables
Pricing Comparison (2025 Data)
| Package Size | Price (EUR, excl. VAT) |
|---|---|
| 1g | €451.88 |
| 5g | €1,077.86 |
| 10g | Not listed |
| 25g | €3,602.88 |
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H24O6S2 |
| Molecular Weight | 436.5417 g/mol |
| SMILES | [Provided in ] |
Notes on Limitations
- The provided evidence lacks direct comparative studies between the hydroxymethyl and methylene variants. Structural inferences are based on general sulfonate chemistry.
- Pricing data reflects regional and temporal variations (2019 USD vs. 2025 EUR), complicating direct cost comparisons.
Q & A
Basic Question: What are the recommended methodologies for synthesizing and purifying this compound to ensure high stereochemical purity?
Answer:
Synthesis requires precise control of reaction conditions due to steric hindrance from the cyclobutyl ring and dual sulfonate groups. A stepwise approach is recommended:
Ring Formation : Use [2+2] photocycloaddition or strain-driven cyclization to construct the cyclobutane core.
Functionalization : Introduce hydroxymethyl and p-toluenesulfonyloxymethyl groups via nucleophilic substitution, using anhydrous DMF as a solvent and TEA as a base to minimize hydrolysis .
Purification : Employ preparative HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to separate diastereomers, as described in pharmacopeial methods . Validate purity via H/C NMR and high-resolution mass spectrometry.
Advanced Question: How can computational modeling resolve contradictions in proposed reaction mechanisms for sulfonate group activation?
Answer:
Conflicting experimental data on sulfonate reactivity (e.g., unexpected stability under basic conditions) can be addressed via:
DFT Calculations : Map potential energy surfaces to identify transition states for sulfonate hydrolysis. Compare activation barriers under acidic vs. basic conditions.
QSPR Analysis : Use Quantum Chemistry and Statistical Thermodynamics (as in CC-DPS) to correlate electronic parameters (e.g., sulfonyl group charge) with experimental stability .
Validation : Cross-reference computational predictions with kinetic studies (e.g., Arrhenius plots from controlled hydrolysis experiments).
Basic Question: What analytical techniques are optimal for characterizing the crystal structure and confirming regioselectivity?
Answer:
Single-Crystal XRD : Resolve stereochemistry using synchrotron radiation. For similar sulfonates, Acta Crystallographica reports space group P222 with Z = 4, enabling precise bond-length/angle measurements .
Vibrational Spectroscopy : Compare experimental IR/Raman spectra with DFT-simulated modes to detect regioselectivity deviations .
Thermogravimetric Analysis (TGA) : Assess thermal stability, noting decomposition thresholds >200°C for sulfonate esters.
Advanced Question: How do steric and electronic effects influence the compound’s stability in aqueous vs. nonpolar solvents?
Answer:
Steric Analysis : The cyclobutyl ring’s rigidity restricts solvation in polar solvents, increasing hydrolysis susceptibility. Use MD simulations to model solvent accessibility to sulfonate groups.
Electronic Profiling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Polar aprotic solvents (e.g., DMSO) stabilize sulfonates via dipole interactions, delaying hydrolysis .
Experimental Validation : Conduct stability studies in buffered solutions (pH 1–10) and analyze degradation products via LC-MS.
Basic Question: What protocols ensure accurate quantification of this compound in complex biological matrices?
Answer:
Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.
Chromatography : Optimize reverse-phase HPLC with a photodiode array detector (λ = 254 nm). Reference the sodium 1-octanesulfonate buffer system for peak symmetry .
Calibration : Prepare standard curves in relevant biological fluids (e.g., plasma) with a linear range of 0.1–100 µg/mL (R > 0.99).
Advanced Question: How can molecular docking predict interactions between this compound and cytochrome P450 enzymes?
Answer:
Target Preparation : Retrieve CYP3A4/2D6 structures from the PDB. Remove water molecules and add hydrogens.
Docking Workflow : Use AutoDock Vina with a grid box centered on the heme iron. Apply Lamarckian GA for conformational sampling.
Analysis : Prioritize poses with sulfonate oxygens within 3.5 Å of the heme Fe. Validate with MM-GBSA binding energy calculations .
Basic Question: What strategies mitigate side reactions during the introduction of the p-toluenesulfonyl group?
Answer:
Temperature Control : Maintain reactions at 0–5°C to suppress elimination pathways.
Activating Agents : Use TsCl with DMAP catalysis to enhance sulfonylation efficiency.
Workup : Quench excess TsCl with ice-cold NaHCO and extract with dichloromethane. Monitor by TLC (silica gel, hexane:EtOAc 7:3).
Advanced Question: How can NMR crystallography resolve discrepancies between XRD and solution-state structural data?
Answer:
Solid-State NMR : Acquire C CP/MAS spectra to compare crystal-packing effects with solution-state H NMR.
DFT Refinement : Optimize XRD-derived coordinates using Gaussian09 with B3LYP/6-311G(d,p) to simulate NMR chemical shifts .
Validation : Overlay experimental and calculated shifts; RMSD < 1 ppm confirms consistency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
